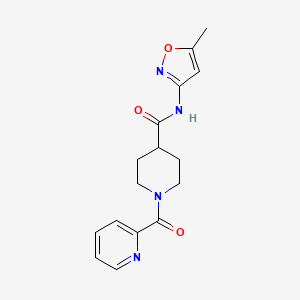
N-(5-methylisoxazol-3-yl)-1-picolinoylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-methylisoxazol-3-yl)malonamide” is a compound whose supramolecular architectures are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored, and three distinct forms of this compound were obtained and characterized: two polymorphic forms and one solvate .
Molecular Structure Analysis
The molecular structure of “N-(5-methylisoxazol-3-yl)malonamide” has been analyzed in depth. The energy similarities between the interaction of the first sites NH amide ⋯O C amide (form 1I) and the symmetric sites NH amide ⋯N isox (form 1II) were found to contribute to their formation .
Chemical Reactions Analysis
The chemical reactivity of “N-(5-methylisoxazol-3-yl)malonamide” and its derivatives has been explored through various chemical oxidation processes, demonstrating the compound’s susceptibility to oxidation at specific sites leading to the formation of diverse products .
Physical And Chemical Properties Analysis
The physical properties of related acetamide derivatives, including their crystalline state, have been determined using techniques such as electron diffraction. The chemical properties of “N-(5-methylisoxazol-3-yl)malonamide”, such as acidity and basicity, can be inferred from studies on similar compounds.
科学的研究の応用
Carboxamide Derivatives and Their Applications
Cytotoxic Activity : Carboxamide derivatives, specifically those related to benzimidazo and pyrido isoquinoline structures, have been synthesized and evaluated for cytotoxic activity against various cancer cell lines. The study revealed that certain carboxamide analogues exhibit potent cytotoxic effects, suggesting potential applications in cancer therapy (Deady et al., 2000).
Neuroprotection and Excitatory Amino Acid Receptor Antagonism : Novel amino acid antagonists have been developed from isoxazole amino acids, showcasing neuroprotective effects and antagonism at non-NMDA excitatory amino acid receptors. This indicates potential applications in neurological disorders and the development of neuroprotective agents (Krogsgaard‐Larsen et al., 1991).
C(sp3)-H Bond Activation : The use of isoxazole-3-carboxamide moieties in directing Pd-catalyzed C(sp3)-H bond activation demonstrates applications in organic synthesis, particularly for the efficient synthesis of γ-substituted non-natural amino acids. This showcases the compound's utility in the development of novel organic synthesis methods (Pasunooti et al., 2015).
Antimicrobial and Antituberculosis Activity : Research on imidazo[1,2-a]pyridine-3-carboxamides derivatives has shown moderate to good antituberculosis activity, indicating potential applications in the development of new antimicrobial agents (Jadhav et al., 2016).
Safety And Hazards
将来の方向性
The future directions for the study of “N-(5-methylisoxazol-3-yl)malonamide” could involve a more thorough exploration of its potential impact on polymorph formation . Variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
特性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-11-10-14(19-23-11)18-15(21)12-5-8-20(9-6-12)16(22)13-4-2-3-7-17-13/h2-4,7,10,12H,5-6,8-9H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQZJQPAVNAOFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylisoxazol-3-yl)-1-picolinoylpiperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

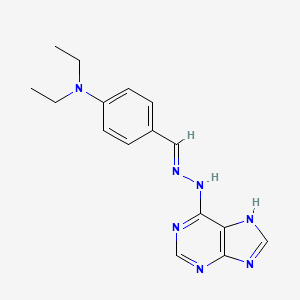
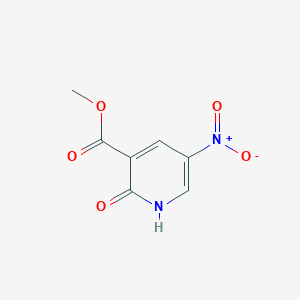
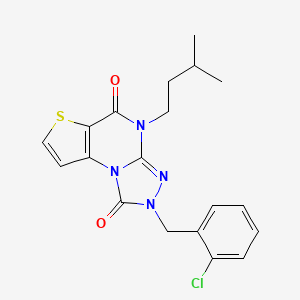
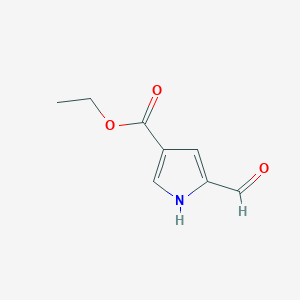
![N-[(3,4-Dimethoxyphenyl)methyl]-4-(thian-4-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2666003.png)
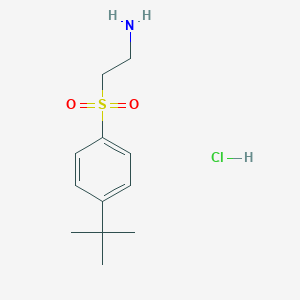
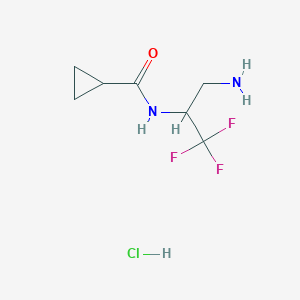
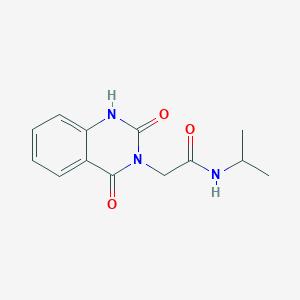
![3-(2-chlorophenyl)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2666009.png)
![3-Bromo-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2666011.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2666012.png)
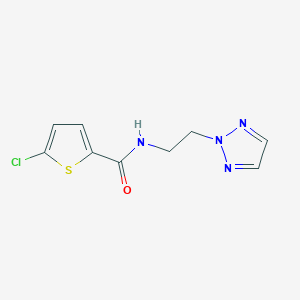
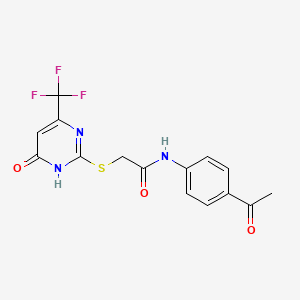
![4-[2-(3-Methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B2666019.png)